molecular formula C7H4ClN3S B1466153 3-Chloro-6-thiazol-2-yl-pyridazine CAS No. 943541-24-0

3-Chloro-6-thiazol-2-yl-pyridazine

Cat. No.: B1466153
CAS No.: 943541-24-0
M. Wt: 197.65 g/mol
InChI Key: MWFHAJGKRNSLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-thiazol-2-yl-pyridazine is a heterocyclic compound that contains both a thiazole and a pyridazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-thiazol-2-yl-pyridazine typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method involves the reaction of 3-chloropyridazine with a thiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-thiazol-2-yl-pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazolyl-pyridazine derivative, while oxidation can produce a thiazole sulfone.

Mechanism of Action

The mechanism of action of 3-Chloro-6-thiazol-2-yl-pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is key to its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-thiazol-2-yl-pyridazine is unique due to the presence of both chlorine and thiazole moieties, which confer distinct chemical properties and reactivity. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and materials.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHAJGKRNSLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-thiazol-2-yl-pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-thiazol-2-yl-pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-thiazol-2-yl-pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-thiazol-2-yl-pyridazine
Reactant of Route 5
3-Chloro-6-thiazol-2-yl-pyridazine
Reactant of Route 6
3-Chloro-6-thiazol-2-yl-pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.